tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate
Overview
Description
Tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({2-azabicyclo[22. Common synthetic routes may include:
Condensation reactions: to form the bicyclic core.
Nucleophilic substitution reactions: to introduce the carbamate group.
Protection and deprotection steps: to ensure the stability of the functional groups during synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: This compound may have potential biological applications, such as serving as a ligand for receptors or enzymes. Its unique structure could interact with biological targets in a specific manner.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. It might be used as a precursor for drug development or as a component in pharmaceutical formulations.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate: Similar structure but different position of the nitrogen atom in the bicyclic ring.
8-azabicyclo[3.2.1]octane derivatives: Similar bicyclic structure but different ring size and substitution pattern.
Uniqueness: Tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-6-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVFHUCEDNGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC1NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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